molecular formula C21H41NO2Si2 B15124978 (R)-O,O-Bis(tert-butyldimethlsilyl)phenylephrine

(R)-O,O-Bis(tert-butyldimethlsilyl)phenylephrine

Cat. No.: B15124978
M. Wt: 395.7 g/mol
InChI Key: CCCLWXYOVOYPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is a compound that features a phenylephrine core with two tert-butyldimethylsilyl groups attached Phenylephrine is a well-known sympathomimetic amine commonly used as a decongestant, while the tert-butyldimethylsilyl groups serve as protecting groups in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine typically involves the protection of the hydroxyl groups of phenylephrine using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Desilylation reactions will regenerate the free hydroxyl groups on the phenylephrine core .

Scientific Research Applications

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine primarily involves the interaction of the phenylephrine core with adrenergic receptors. The tert-butyldimethylsilyl groups serve as protecting groups and do not directly participate in the biological activity. Upon deprotection, the phenylephrine can exert its effects by binding to alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldiphenylsilyl-protected phenylephrine: Similar in structure but with diphenyl groups instead of dimethyl groups.

    Trimethylsilyl-protected phenylephrine: Uses trimethylsilyl groups as protecting groups.

    Triisopropylsilyl-protected phenylephrine: Uses triisopropylsilyl groups as protecting groups .

Uniqueness

®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl groups. These groups provide enhanced stability against hydrolysis and other chemical reactions compared to other silyl protecting groups .

Properties

Molecular Formula

C21H41NO2Si2

Molecular Weight

395.7 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine

InChI

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3

InChI Key

CCCLWXYOVOYPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.